![molecular formula C12H14O B2597483 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one CAS No. 206355-74-0](/img/structure/B2597483.png)
9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
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Overview
Description
Scientific Research Applications
Synthesis and Properties
- The synthesis of methano-bridged bisdehydro[17]-, -[19]-, -[21]-annulenones, including their methylated and benzannelated derivatives, reveals insights into the tropicity of these compounds. The methano-bridge was found to decrease the planarity of the peripherally conjugated system, impacting their electronic properties and stability. This research sheds light on the structural manipulation of annulene derivatives for specific properties (H. Higuchi et al., 1995).
Conformational Analysis and Reactions
- Studies on 5,9-Propanobenzo[7]annulene derivatives explored acid-catalyzed transannular reactions leading to various tetrahydro-5H-benzo[7]annulene derivatives. Molecular mechanics calculations and NMR data were used for conformational analysis, highlighting the significant influence of reaction conditions on the product formation and conformation (P. Camps et al., 1997).
Chemical and Spectral Characterization
- The synthesis of a novel (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene was reported, characterized by NMR, FT-IR spectroscopy, and X-ray diffraction. This study provided detailed information on the molecular structure and electronic properties of the compound, highlighting the potential for further applications in material science and organic synthesis (Y. Edder et al., 2019).
Future Directions
The future directions for research on “9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one” and related compounds could include further investigation into their synthesis, characterization, and potential applications. For example, the development of PET imaging agents for neurological disorders is one area of ongoing research .
properties
IUPAC Name |
9-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-6-7-11(13)8-10-4-2-3-5-12(9)10/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRGPRRTUIXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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